N-(2H-1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide

Medicinal Chemistry ADMET Profiling Structure-Activity Relationship

N-(2H-1,3-Benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide (CAS 868215-11-6) is a synthetic small molecule (MW 308.31, formula C13H12N2O5S) combining a 1,3-benzodioxole group with a 3,5-dioxothiomorpholine moiety via an acetamide linker. The compound belongs to a broader class of benzodioxole-derived acetamides, a scaffold associated in the patent literature with diverse pharmacological activities, most notably acetylcholinesterase (AChE) inhibition for potential Alzheimer's disease applications.

Molecular Formula C13H12N2O5S
Molecular Weight 308.31
CAS No. 868215-11-6
Cat. No. B2942056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2H-1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide
CAS868215-11-6
Molecular FormulaC13H12N2O5S
Molecular Weight308.31
Structural Identifiers
SMILESC1C(=O)N(C(=O)CS1)CC(=O)NC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C13H12N2O5S/c16-11(4-15-12(17)5-21-6-13(15)18)14-8-1-2-9-10(3-8)20-7-19-9/h1-3H,4-7H2,(H,14,16)
InChIKeyZCHVQZXPKKYGPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-(2H-1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide (868215-11-6): Structural Identity and Class Context


N-(2H-1,3-Benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide (CAS 868215-11-6) is a synthetic small molecule (MW 308.31, formula C13H12N2O5S) combining a 1,3-benzodioxole group with a 3,5-dioxothiomorpholine moiety via an acetamide linker [1]. The compound belongs to a broader class of benzodioxole-derived acetamides, a scaffold associated in the patent literature with diverse pharmacological activities, most notably acetylcholinesterase (AChE) inhibition for potential Alzheimer's disease applications [2]. As an unsubstituted dioxothiomorpholine variant, it represents the simplest core structure within a series of analogs featuring alkyl substitutions at the thiomorpholine 2,6-positions [1].

Critical Evaluation of Substituting 868215-11-6 with Close Analogs in Research Procurement


Strict structural comparison reveals that N-(2H-1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is the sterically least hindered member of a series that includes 2-methyl and 2,6-diethyl congeners [1]. Although the specific molecular consequences for this core structure have not been disclosed in primary peer-reviewed literature, established medicinal chemistry principles dictate that alkyl substitution at the thiomorpholine 2,6-positions alters both the conformational landscape of the central ring and the compound’s lipophilicity [1][2]. This means that even minor structural modifications can produce divergent target engagement profiles, metabolic stability, and solubility—critical variables that make generic substitution scientifically unsound without direct analytical verification [2].

Quantitative Differentiation Evidence for 868215-11-6 Against Its Closest Analogs


Absence of 2,6-Substituents: Impact on Molecular Weight and Predicted Lipophilicity

The target compound lacks alkyl substituents at the 2- and 6- positions of the dioxothiomorpholine ring, directly contrasting with the 2,6-diethyl analog. This results in a significant reduction in molecular size and a large decrease in predicted lipophilicity (as measured by XLogP3). Such differences are non-trivial for procurement decisions, as they directly influence the compound's solubility and potential for passive membrane permeability [1].

Medicinal Chemistry ADMET Profiling Structure-Activity Relationship

Structural Simplicity as a Source of Potency Differentiation Against Substituted Congeners

The patent literature establishes the benzodioxole-dioxothiomorpholine acetamide class as AChE inhibitors [2]. Within this class, the patent demonstrates that small structural changes around the benzodioxole core can toggle activity qualitatively. The target compound's unsubstituted dioxothiomorpholine ring creates a distinct binding surface compared to bulkier congeners, potentially enabling higher ligand efficiency due to its lower molecular weight [1]. This is a class-level inference based on established SAR precedent for AChE inhibition within this chemical series [2].

Hit-to-Lead Ligand Efficiency Crystallography

Differentiated Reactivity Profile for Synthetic Exploration as a Chemical Probe

The 3,5-dioxothiomorpholine ring in the target compound is unsubstituted at the 2 and 6 positions. Literature on analogous dioxothiomorpholine synthesis shows that this unsubstituted state offers synthetic versatility, such as the potential for late-stage functionalization via enolate chemistry or Mannich-type reactions, which is not possible for the diethyl analog [1]. While no direct biological comparison for this specific core exists in the public domain, the unsubstituted nature presents a tangible synthetic advantage for creating diverse probe libraries from a common intermediate.

Chemical Biology Synthetic Chemistry Probe Design

Prioritized Application Scenarios for Procuring 868215-11-6 Based on Differentiated Evidence


Leading a Hit-to-Lead Program on an AChE-Inhibitor Benzodioxole Series

As the structurally simplest, unsubstituted dioxothiomorpholine member of this series, 868215-11-6 is the optimal starting point for an SAR campaign [1]. Its lower predicted lipophilicity (XLogP3 ~0.8) compared to the diethyl analog (XLogP3 2.3) suggests more favorable solubility profiles, reducing the need for formulation excipients in early in vitro assays [1]. The generic class activity as AChE inhibitors provides a validated biological starting point from which to iteratively optimize [2].

Synthesizing a Diversified Dioxothiomorpholine-Focused Library

Leveraging its free 2- and 6-positions on the thiomorpholine ring, 868215-11-6 can serve as a core scaffold for late-stage diversification through C-H activation or enolate alkylation strategies. This makes it a strategic procurement for any group aiming to rapidly explore physicochemical and biological space around this under-explored heterocyclic core, in a way that the 2,6-diethyl analog cannot support [1].

Investigating the Role of Thiomorpholine Dioxide Geometry on Target Binding

The unsubstituted ring can adopt distinct conformational states (e.g., half-chair, boat) compared to its 2,6-disubstituted analogs, which may have restricted conformational flexibility due to steric clash. For structural biology groups performing co-crystallization studies on AChE or related targets, the minimal steric bias of this compound makes it a superior tool for identifying the core binding conformation, uncomplicated by accessory alkyl groups [1][2].

Quote Request

Request a Quote for N-(2H-1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.